- Efficient synthesis of N-oxide derivatives: Substituted 2-(2-(pyridyl-N-oxide)methylsulphinyl)benzimidazoles, Synthetic Communications, 2007, 37(17), 2861-2868
Cas no 953787-47-8 (2-Chloromethyl-3,4-dimethoxypyridine-N-oxide)
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide
- 2-(chloromethyl)-3,4-dimethoxy-1-oxidopyridin-1-ium
- 953787-47-8
- DB-303240
- 2-(Chloromethyl)-3,4-dimethoxypyridine 1-oxide
- D80787
- DTXSID80635354
- MFCD09840247
- 2-(CHLOROMETHYL)-3,4-DIMETHOXYPYRIDIN-1-IUM-1-OLATE
- AKOS030255667
- 2-(Chloromethyl)-3,4-dimethoxypyridine1-oxide
- 2-(Chloromethyl)-3,4-dimethoxy-1-oxo-1lambda~5~-pyridine
- BS-18044
- 2-Chloromethyl-3,4-dimethoxy-1-oxide-pyridine
-
- MDL: MFCD09840247
- Inchi: 1S/C8H10ClNO3/c1-12-7-3-4-10(11)6(5-9)8(7)13-2/h3-4H,5H2,1-2H3
- InChI Key: RRLZGDPJSCKVJW-UHFFFAOYSA-N
- SMILES: [O-][N+]1C(CCl)=C(OC)C(OC)=CC=1
Computed Properties
- Exact Mass: 203.03500
- Monoisotopic Mass: 203.0349209g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 43.9Ų
Experimental Properties
- PSA: 43.92000
- LogP: 1.87110
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CV323-250mg |
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide |
953787-47-8 | 95% | 250mg |
1294CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CV323-100mg |
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide |
953787-47-8 | 95% | 100mg |
588CNY | 2021-05-07 | |
| TRC | C369180-50mg |
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide |
953787-47-8 | 50mg |
$ 115.00 | 2023-04-18 | ||
| TRC | C369180-100mg |
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide |
953787-47-8 | 100mg |
$ 173.00 | 2023-04-18 | ||
| TRC | C369180-250mg |
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide |
953787-47-8 | 250mg |
$ 374.00 | 2023-04-18 | ||
| TRC | C369180-500mg |
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide |
953787-47-8 | 500mg |
$ 712.00 | 2023-04-18 | ||
| TRC | C369180-1g |
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide |
953787-47-8 | 1g |
$ 1045.00 | 2022-04-01 | ||
| abcr | AB251045-250 mg |
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide; . |
953787-47-8 | 250MG |
€214.80 | 2022-03-25 | ||
| Chemenu | CM467250-100mg |
2-CHLOROMETHYL-3,4-DIMETHOXYPYRIDINE-N-OXIDE |
953787-47-8 | 95%+ | 100mg |
$84 | 2022-03-01 | |
| Chemenu | CM467250-250mg |
2-CHLOROMETHYL-3,4-DIMETHOXYPYRIDINE-N-OXIDE |
953787-47-8 | 95%+ | 250mg |
$134 | 2022-03-01 |
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide Production Method
Production Method 1
1.2 Reagents: m-Chloroperbenzoic acid ; 85 min, 5 °C; 1 h, 5 °C
Production Method 2
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 2 °C; 2 h, 0 - 10 °C
- Method for preparing pantoprazole nitrogen-oxygen compound from 2-chloromethyl-3,4-dimethoxypyridinium chloride and 5-difluoromethoxy-2-mercapto-1H-benzimidazole for analysis of genotoxic impurity of pantoprazole sodium sesquihydrate, China, , ,
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide Raw materials
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide Preparation Products
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide Suppliers
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide
Introduction to 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide (CAS No. 953787-47-8)
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide (CAS No. 953787-47-8) is a versatile compound with significant applications in the fields of chemical synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyridine ring, a chloromethyl group, and two methoxy substituents. These functional groups contribute to its reactivity and potential utility in various chemical reactions and biological processes.
The pyridine ring is a fundamental component of many biologically active molecules, making 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide an attractive building block for the synthesis of complex organic compounds. The presence of the chloromethyl group provides a reactive site for nucleophilic substitution reactions, enabling the formation of new carbon-carbon bonds. Additionally, the methoxy groups enhance the solubility and stability of the compound, making it suitable for use in both aqueous and organic solvents.
Recent research has highlighted the potential of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide in the development of novel pharmaceuticals. Studies have shown that this compound can serve as a key intermediate in the synthesis of drugs targeting various diseases, including cancer and neurodegenerative disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide exhibited potent anti-cancer activity against several human cancer cell lines.
The N-oxide functionality in 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide is particularly noteworthy. N-oxides are known to enhance the biological activity and selectivity of pyridine-based compounds by altering their electronic properties and conformational flexibility. This makes 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide an ideal candidate for optimizing drug candidates during lead optimization processes.
In addition to its pharmaceutical applications, 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide has been explored for its use in agrochemicals. Research has shown that this compound can be used as an intermediate in the synthesis of pesticides and herbicides with improved efficacy and reduced environmental impact. A study published in Pesticide Biochemistry and Physiology reported that derivatives of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide exhibited high selectivity towards specific pests while being safe for non-target organisms.
The synthetic accessibility of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide is another factor contributing to its widespread use in scientific research. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One such method involves the reaction of 3,4-dimethoxy pyridine with chloromethyl methyl ether followed by oxidation to form the N-oxide derivative. These synthetic strategies ensure that 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide can be readily obtained with high purity and yield.
The physical properties of 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide are also well-characterized. It is a white crystalline solid with a melting point ranging from 105°C to 107°C. The compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), making it easy to handle and process in laboratory settings. Its stability under various conditions has been confirmed through extensive testing, ensuring its reliability as a reagent in chemical reactions.
In conclusion, 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide (CAS No. 953787-47-8) is a valuable compound with diverse applications in chemical synthesis, medicinal chemistry, and agrochemical research. Its unique structural features and reactivity make it an essential building block for the development of novel compounds with potential therapeutic and agricultural benefits. Ongoing research continues to uncover new applications for this versatile compound, further solidifying its importance in modern scientific endeavors.
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